N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide
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Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . The synthesis was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Molecular Structure Analysis
The molecular formula of the compound is C18H13NO4 . The compound contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide(s) (-thio) .Physical and Chemical Properties Analysis
The melting point of the compound is 187.5–188.7 °C . The 1H-NMR (400 MHz, CDCl3) and 13C-NMR (101 MHz, CDCl3) spectra of the compound have been reported .Scientific Research Applications
Synthesis and Derivative Exploration
Research on analogs and derivatives of anthracene, such as the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrates the compound's role in the development of drugs with improved systemic exposure. This analog of the osteoarthritis drug rhein highlights the compound's utility in medicinal chemistry and drug design, offering insights into the synthesis processes that could be applied to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxypropanamide for enhanced bioavailability or therapeutic efficacy (Owton et al., 1995).
Chemical Trap for Singlet Molecular Oxygen Detection
The development of a hydrophilic and non-ionic anthracene derivative, N,N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide, as a chemical trap for singlet molecular oxygen detection in biological systems, underscores the compound's potential in biochemical research. This application is particularly relevant for studying oxidative stress and singlet oxygen's role in various biological processes and diseases, indicating that similar research could explore the utility of this compound in similar contexts (Martinez et al., 2006).
Antihyperlipidemic Potential
The evaluation of novel 5-fluoro-N-(9,10-dihydro-9,10-dioxoanthracen-8-yl)-1H-indole-2-carboxamide derivatives for their antihyperlipidemic effect in hyperlipidemic rats showcases the therapeutic potential of anthracene derivatives. This study demonstrates significant reductions in plasma triglycerides and cholesterol levels, suggesting that research on this compound could similarly uncover potential antihyperlipidemic or cardioprotective effects (Shattat et al., 2013).
Polymeric Microspheres and Printing Technology
Research into the preparation and characterization of polymeric microspheres containing aminoanthraquinone chromophore highlights the compound's applications in materials science. The synthesis of yellow dye, N-(9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acrylamid (N-AQ), and its incorporation into microspheres for potential use in color laser printing technology demonstrates the versatility of anthracene derivatives. Such studies suggest avenues for utilizing this compound in novel materials and technological applications (Chen Ming-qing, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions
Mode of Action
Its structure suggests that it may function as a chelating agent, coordinating with metal ions through its n, o-bidentate directing group . This could potentially influence the reactivity of these metal ions, leading to changes in biochemical processes.
Biochemical Pathways
Given its potential role in metal-catalyzed c-h bond functionalization, it may influence a variety of biochemical reactions involving these bonds
Result of Action
Its potential role in metal-catalyzed C-H bond functionalization suggests it could influence a range of biochemical reactions, but specific effects would depend on the exact targets and pathways involved .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJCEXMFOCXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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